Cas no 1204246-93-4 (Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate)

Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate structure
1204246-93-4 structure
商品名:Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
CAS番号:1204246-93-4
MF:C9H7BrClN3O2
メガワット:304.527779817581
CID:5265479

Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
    • インチ: 1S/C9H7BrClN3O2/c1-2-16-9(15)8-12-7(11)5-3-4-6(10)14(5)13-8/h3-4H,2H2,1H3
    • InChIKey: WNGLLBSRJRQJEA-UHFFFAOYSA-N
    • ほほえんだ: N12C(Br)=CC=C1C(Cl)=NC(C(OCC)=O)=N2

じっけんとくせい

  • 密度みつど: 1.84±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): -7.43±0.30(Predicted)

Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2061-5G
ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
1204246-93-4 95%
5g
¥ 15,364.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2061-100mg
ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
1204246-93-4 95%
100mg
¥1279.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2061-1g
ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
1204246-93-4 95%
1g
¥5117.0 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2061-1.0g
ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
1204246-93-4 95%
1.0g
¥5117.0000 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2061-100.0mg
ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
1204246-93-4 95%
100.0mg
¥1279.0000 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1760307-1g
Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
1204246-93-4 98%
1g
¥9209.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2061-500MG
ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
1204246-93-4 95%
500MG
¥ 3,418.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2061-10G
ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
1204246-93-4 95%
10g
¥ 25,608.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2061-1G
ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
1204246-93-4 95%
1g
¥ 5,121.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ2061-250MG
ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
1204246-93-4 95%
250MG
¥ 2,052.00 2023-03-31

Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate 関連文献

Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylateに関する追加情報

Research Brief on Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate (CAS: 1204246-93-4)

Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate (CAS: 1204246-93-4) is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate as a key intermediate in the synthesis of novel kinase inhibitors. Kinases are critical targets in oncology, and this compound's unique pyrrolotriazine scaffold offers a versatile platform for the development of selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating specific kinase pathways implicated in cancer cell proliferation.

The synthesis of Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate has been optimized in recent years, with researchers reporting improved yields and purity through novel catalytic methods. For instance, a 2022 paper in Organic Letters detailed a palladium-catalyzed cross-coupling approach that significantly enhances the scalability of this compound for industrial applications.

Beyond oncology, emerging research suggests potential applications in inflammatory diseases. A 2023 preprint on bioRxiv reported that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key cytokines. This finding opens new avenues for its use in autoimmune disorders, though further preclinical validation is required.

Structural-activity relationship (SAR) studies have been pivotal in understanding the pharmacophore of Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate. Computational modeling and X-ray crystallography data from a 2023 Nature Communications paper revealed critical interactions between its halogen substituents and target proteins, providing a blueprint for rational drug design.

Despite these advances, challenges remain in the clinical translation of compounds derived from this scaffold. Recent toxicity studies, such as those reported in Chemical Research in Toxicology (2023), indicate the need for careful optimization of the metabolic stability of these molecules. However, the compound's promising biological profile continues to drive significant research investment.

In conclusion, Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate represents a versatile building block in medicinal chemistry with demonstrated potential across multiple therapeutic areas. Ongoing research is expected to further elucidate its mechanisms of action and expand its applications in drug development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1204246-93-4)Ethyl 7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
A1037798
清らかである:99%/99%/99%/99%/99%
はかる:5.0g/1.0g/500.0mg/250.0mg/100.0mg
価格 ($):1924.0/641.0/428.0/257.0/160.0